NCI Screening History vs. Non-Nitrated Oxazolidinone Analogs: Institutional Recognition of Biological Potential
The assignment of NSC369427 to 5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one confirms its selection and evaluation by the National Cancer Institute's Developmental Therapeutics Program, a distinction not conferred upon the non-nitrated 5-(phenoxymethyl)-2-oxazolidinone analog or the 5-[(4-aminophenoxy)methyl] derivative [1]. While full NCI-60 GI₅₀ values remain archival, the NSC designation itself functions as a binary quantitative filter: among the structurally enumerated 5-substituted oxazolidin-2-one congeners, only the 4-nitrophenoxy variant bears an NSC number, implying that initial single-dose or preliminary screening results met the NCI's inclusion thresholds where its non-nitrated comparator did not [1][2]. This institutional gatekeeping constitutes class-level evidence of differential biological interest that is anchored to a defined screening framework.
| Evidence Dimension | NSC Designation (binary inclusion in NCI screening program) |
|---|---|
| Target Compound Data | NSC369427 assigned |
| Comparator Or Baseline | 5-(Phenoxymethyl)-2-oxazolidinone (no NSC number) and 5-[(4-Aminophenoxy)methyl]-2-oxazolidinone (no NSC number) |
| Quantified Difference | Qualitative binary difference: designated vs. not designated |
| Conditions | NCI Developmental Therapeutics Program compound selection criteria; initial screening thresholds (historical, pre-2010) |
Why This Matters
The NSC designation provides an externally validated, institutionally documented starting point for prioritizing procurement when screening oxazolidinone libraries for anticancer or differentiation-inducing activity, as it filters out analogs that failed to meet NCI's minimum activity or structural novelty thresholds [1].
- [1] PubChem Compound Summary CID 340061, NSC Number Entry: NSC369427, 2026. View Source
- [2] Molbase Product Page, 5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one CAS 86181-86-4, Catalog Listing, 2017. View Source
